
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is known for its unique structural features, which include a chromen-2-one core and a diethylamino phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(diethylamino)benzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The key step involves a condensation reaction between 4-(diethylamino)benzaldehyde and 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.
Aldol Condensation: The intermediate compound undergoes an aldol condensation with an appropriate aldehyde, such as cinnamaldehyde, under basic conditions to yield the final product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or chromen-2-one core are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Studied for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing cellular signaling pathways, such as apoptosis, cell proliferation, and oxidative stress response.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one: Similar structure with a dimethylamino group instead of a diethylamino group.
(E)-3-(3-(4-(methoxy)phenyl)acryloyl)-2H-chromen-2-one: Similar structure with a methoxy group instead of a diethylamino group.
(E)-3-(3-(4-(methylamino)phenyl)acryloyl)-2H-chromen-2-one: Similar structure with a methylamino group instead of a diethylamino group.
Uniqueness
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-3-23(4-2)18-12-9-16(10-13-18)11-14-20(24)19-15-17-7-5-6-8-21(17)26-22(19)25/h5-15H,3-4H2,1-2H3/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBQXAOYJYWNSN-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
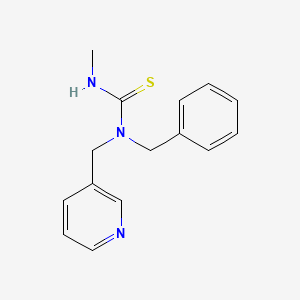

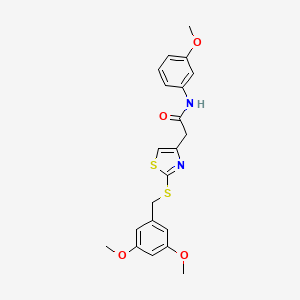
![2-[(2,4-dimethylphenyl)amino]-N-(2-ethoxybenzyl)-1,3-thiazole-4-carboxamide](/img/structure/B2392998.png)
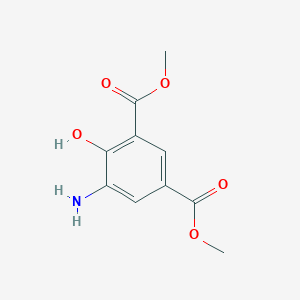



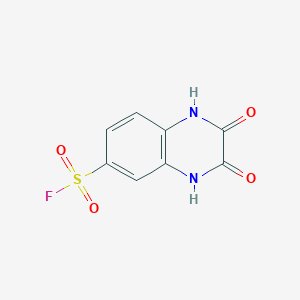
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2393006.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2393008.png)
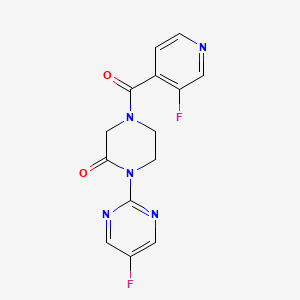

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2393015.png)
